molecular formula C21H16BrClN2O2S B2959863 3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 361479-01-8

3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2959863
CAS RN: 361479-01-8
M. Wt: 475.79
InChI Key: XGDMPKFOIIGDPA-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has garnered attention in the scientific community due to its potential pharmaceutical applications.

Scientific Research Applications

Synthesis and Crystal Structures

Research on compounds related to 3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole focuses on the synthesis and crystal structure analysis. For example, Loh et al. (2013) explored the synthesis of four pyrazole compounds, including structures similar to the target compound, using chalcones and hydrazine hydrate. Their work emphasizes the importance of understanding the crystal structures for designing compounds with desired properties (Loh et al., 2013).

Heterocyclic Chemistry

The field of heterocyclic chemistry, particularly involving pyrazole derivatives, is a significant area of research. For instance, Vasin et al. (2015) conducted studies on the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones, which are chemically related to the target compound. Their research contributes to the broader understanding of heterocyclic compounds in organic chemistry (Vasin et al., 2015).

Docking Studies and Cyclooxygenase-2 Inhibition

Docking studies involving compounds similar to the target molecule have been conducted to understand their interaction with biological enzymes. Al-Hourani et al. (2015) performed docking studies on tetrazole derivatives to assess their potential as cyclooxygenase-2 (COX-2) inhibitors, demonstrating the pharmaceutical relevance of such compounds (Al-Hourani et al., 2015).

Antimicrobial Applications

The antimicrobial potential of pyrazole derivatives is another key area of research. Shah et al. (2014) synthesized phenyl sulfonyl pyrazoline derivatives, closely related to the target compound, and tested their antibacterial and antifungal activities, highlighting their potential applications in medicine and healthcare (Shah et al., 2014).

Molecular Conformations and Hydrogen Bonding

The study of molecular conformations and hydrogen bonding in compounds similar to the target molecule provides insights into their chemical behavior. Sagar et al. (2017) analyzed the molecular conformations and hydrogen bonding in tetrahydro-1H-pyrazolo[4,3-c]pyridines, which share structural similarities with the target compound. This research is crucial for understanding the physical and chemical properties of such compounds (Sagar et al., 2017).

properties

IUPAC Name

2-(benzenesulfonyl)-5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN2O2S/c22-16-12-10-15(11-13-16)20-14-21(18-8-4-5-9-19(18)23)25(24-20)28(26,27)17-6-2-1-3-7-17/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDMPKFOIIGDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole

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